

# Application Notes and Protocols: HIVi-38, a Novel HIV-1 Capsid Inhibitor

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-38	
Cat. No.:	B12419581	Get Quote

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### Introduction

HIVi-38 is a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). The viral capsid is a critical component of the virus, playing essential roles in both the early and late stages of the HIV-1 replication cycle.[1][2][3] By interfering with capsid-mediated processes, HIVi-38 represents a promising avenue for the development of new antiretroviral therapies. These application notes provide an overview of HIVi-38, its mechanism of action, and detailed protocols for evaluating its antiviral efficacy and cytotoxicity in vitro.

### **Mechanism of Action**

The HIV-1 capsid is a conical structure composed of the viral protein p24, which encases the viral RNA genome and essential enzymes. The proper assembly and disassembly (uncoating) of this capsid are crucial for successful infection.[1][3]

HIVi-38 exhibits a dual mechanism of action, interfering with:

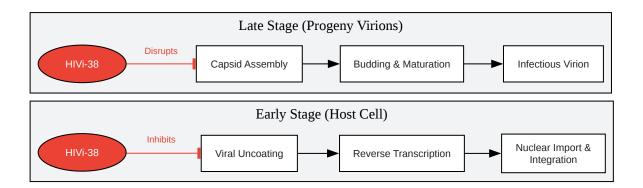
 Early-Stage Inhibition (Uncoating): Upon entry into a host cell, the HIV-1 capsid must undergo a carefully orchestrated process of uncoating to release the viral genome for reverse transcription and subsequent integration into the host cell's DNA. HIVi-38 binds to



the capsid, stabilizing it and preventing its proper disassembly. This disruption halts the viral life cycle before the genetic material can be integrated.[1][2]

Late-Stage Inhibition (Assembly): During the formation of new virus particles, the Gag
polyprotein is cleaved to release capsid proteins, which then assemble into a new core. HIVi38 interferes with this assembly process, leading to the formation of malformed or noninfectious virions.[2][3]

This multi-stage inhibition offers a potential advantage over antiretrovirals that target only a single stage of the viral life cycle.[2]



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Mechanism of action for HIVi-38.

## **Quantitative Data Summary**

The antiviral activity of HIVi-38 was evaluated against various HIV-1 strains in different cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) are summarized below.



Compound	Virus Strain	Cell Line	EC50 (nM)	CC50 (µМ)	Selectivity Index (SI = CC50/EC50)
HIVi-38	HIV-1 NL4-3	MT-2	0.15	>20	>133,333
HIVi-38	HIV-1 BaL	TZM-bl	0.21	>20	>95,238
GS-CA1 (Control)	HIV-1 NL4-3	MT-2	0.14	>10	>71,428
PF-74 (Control)	HIV-1 NL4-3	MT-2	120	>10	>83

Data is representative. GS-CA1 and PF-74 are known capsid inhibitors and are included for comparison purposes.[3]

## **Experimental Protocols**

# Protocol 1: Single-Cycle Infectivity Assay using TZM-bl Reporter Cells

This assay measures the ability of HIVi-38 to inhibit HIV-1 entry and replication in a single round of infection using a luciferase-based readout.

#### Materials:

- TZM-bl cells
- DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
- HIV-1 virus stock (e.g., NL4-3)
- HIVi-38
- Bright-Glo™ Luciferase Assay System
- 96-well white, clear-bottom tissue culture plates



Luminometer

#### Procedure:

- Cell Seeding:
  - Trypsinize and count TZM-bl cells.
  - $\circ$  Seed 1 x 10<sup>4</sup> cells per well in 100  $\mu$ L of complete DMEM in a 96-well plate.
  - Incubate overnight at 37°C, 5% CO2.
- Compound Preparation:
  - Prepare a 10 mM stock solution of HIVi-38 in DMSO.
  - $\circ\,$  Perform serial dilutions in complete DMEM to obtain final concentrations ranging from 0.01 nM to 1  $\mu M.$
- Infection:
  - Carefully remove the media from the TZM-bl cells.
  - Add 50 μL of the diluted HIVi-38 to the appropriate wells.
  - Add 50 μL of HIV-1 virus stock (pre-titrated to yield a high signal-to-noise ratio) to each well.
  - Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only).
  - Incubate for 48 hours at 37°C, 5% CO2.
- Luciferase Measurement:
  - After incubation, remove the supernatant.
  - Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Bright-Glo™ system.

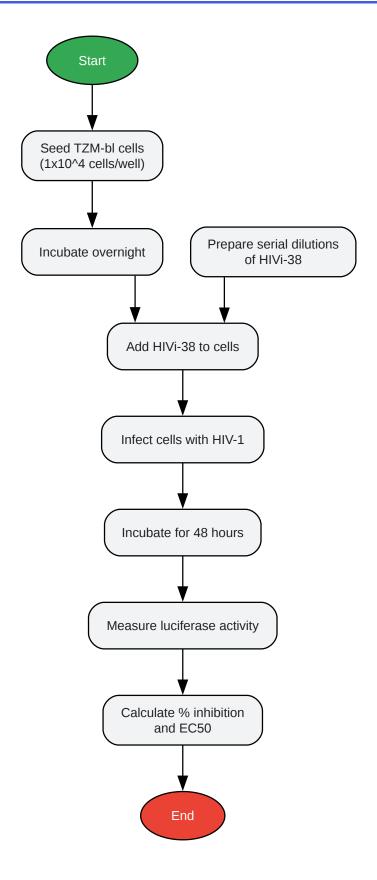
## Methodological & Application





- Read the luminescence on a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration relative to the virus control.
  - Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.





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Workflow for the single-cycle infectivity assay.



# Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Efficacy

This protocol determines the effect of HIVi-38 on the production of new viral particles by measuring the amount of p24 capsid protein released into the cell culture supernatant.

#### Materials:

- MT-2 cells or activated Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2 (for PBMCs)
- HIV-1 virus stock (e.g., NL4-3)
- HIVi-38
- HIV-1 p24 ELISA kit
- 96-well V-bottom plates
- Microplate reader

#### Procedure:

- Cell Preparation:
  - $\circ$  Seed MT-2 cells at 2 x 10<sup>4</sup> cells per well in 100  $\mu$ L of complete RPMI in a 96-well plate.
- Compound Treatment and Infection:
  - Prepare serial dilutions of HIVi-38 in RPMI medium.
  - $\circ$  Add 50  $\mu$ L of the diluted compound to the cells.
  - Add 50 μL of HIV-1 virus stock.
  - Incubate for 72 hours at 37°C, 5% CO2.



- Sample Collection:
  - After incubation, centrifuge the plate to pellet the cells.
  - Carefully collect the supernatant for p24 analysis.
- p24 ELISA:
  - Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[4][5][6]
  - Briefly, this involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a substrate.
- Data Analysis:
  - Measure the absorbance at 450 nm.
  - Generate a standard curve using the provided p24 standards.
  - Calculate the concentration of p24 in each sample.
  - Determine the EC50 value as described in Protocol 1.

## **Protocol 3: Cytotoxicity Assay (MTT Assay)**

This assay is performed to determine the concentration of HIVi-38 that is toxic to the host cells, which is crucial for calculating the selectivity index.

#### Materials:

- TZM-bl or MT-2 cells
- Appropriate complete medium
- HIVi-38
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



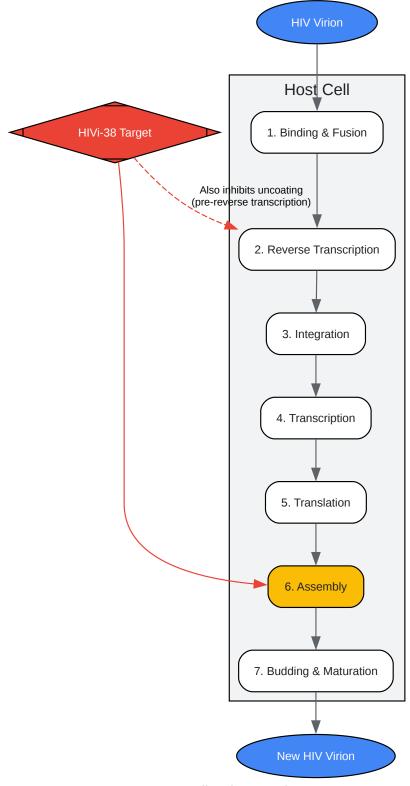
- DMSO or solubilization buffer
- 96-well tissue culture plates
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Seed cells in a 96-well plate at the same density as in the antiviral assays.
  - o Incubate overnight.
- · Compound Treatment:
  - Add serial dilutions of HIVi-38 to the cells (use the same concentration range as in the antiviral assays).
  - Incubate for the same duration as the antiviral assay (48 or 72 hours).
- MTT Addition:
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.
- · Solubilization and Measurement:
  - Add DMSO or a solubilization buffer to dissolve the formazan crystals.
  - Read the absorbance at 570 nm.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
  - Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.



## **HIV-1 Replication Cycle**



HIV-1 Replication Cycle

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The HIV-1 replication cycle with the target of HIVi-38 indicated.

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